ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate
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Overview
Description
Ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a benzofuran core and benzyloxy substituent, makes it a subject of interest for researchers exploring new chemical entities with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the benzofuran ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Amidation Reaction: The amide bond is formed by reacting the benzofuran derivative with an appropriate amine, such as 4-aminobenzoic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, while reduction of the ester group can produce the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Materials Science: The aromatic and ester functionalities may impart useful properties in the development of new materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism by which ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran core and benzyloxy group could facilitate binding to hydrophobic pockets, while the amide and ester functionalities might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(benzyloxy)benzoate: Lacks the benzofuran and amido functionalities, making it less complex and potentially less versatile.
4-(Benzyloxy)-2-methylbenzofuran: Similar core structure but lacks the amido and ester groups, which may limit its applications.
Ethyl 4-(benzyloxy)-3-nitrobenzoate: Contains a nitro group instead of the amido group, which could alter its reactivity and biological activity.
Uniqueness
Ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate is unique due to its combination of a benzofuran core, benzyloxy substituent, and amido and ester functionalities. This combination provides a versatile scaffold for various chemical reactions and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
ethyl 4-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-3-30-26(29)19-9-11-20(12-10-19)27-25(28)24-17(2)32-23-14-13-21(15-22(23)24)31-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFZSJAXCLRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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